molecular formula C16H15N3O3 B2874050 5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid CAS No. 354542-40-8

5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B2874050
CAS RN: 354542-40-8
M. Wt: 297.314
InChI Key: LRWXFSDZTUFHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(4-Ethoxy-phenyl)-7-methyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with an ethoxyphenyl group and a methyl group. The carboxylic acid group is attached at the 2-position of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrazolo[1,5-a]pyrimidine core, with the ethoxyphenyl, methyl, and carboxylic acid groups as substituents. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazolo[1,5-a]pyrimidine core, the ethoxyphenyl and methyl groups, and the carboxylic acid group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the carboxylic acid group) would all play a role .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine: derivatives have shown significant potential as antitumor agents. The core structure of these compounds can be modified to target various cancer cell lines. The ethoxy-phenyl and methyl groups on the pyrazolo[1,5-a]pyrimidine scaffold enhance its interaction with cancerous cells, potentially leading to the development of new chemotherapeutic drugs .

Enzymatic Inhibition

These compounds also exhibit enzymatic inhibitory activity. By interfering with the action of specific enzymes within cellular pathways, they can be used to study disease mechanisms or as a therapeutic approach to treat diseases where enzyme regulation is disrupted .

Organic Synthesis and Functionalization

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive synthetic transformations. Researchers can modify the structure at various positions to create a wide array of derivatives with different properties, which can be used in further chemical studies or drug development .

Material Science

Due to their significant photophysical properties, these compounds are gaining attention in material science. They can be used in the development of new materials with specific optical characteristics, which could have applications in electronics or photonics .

Drug Design and Discovery

The structural motif of pyrazolo[1,5-a]pyrimidine is a privileged scaffold in drug discovery. Its synthetic versatility allows for the design of compounds with a high degree of structural diversity, which is crucial for the discovery of drugs with novel mechanisms of action .

Targeted Protein Degradation

The compound can serve as a heterobifunctional crosslinker in the development of PROTAC (PROteolysis TArgeting Chimeras) degraders. This application is particularly relevant in the field of chemical biology for targeted protein degradation .

Anticancer Activity and SAR (Structure-Activity Relationship)

Thiazolopyrimidine derivatives, which share a similar core structure, have been studied for their anticancer activity. Understanding the SAR of these compounds can lead to the rational design of new anticancer drugs .

Biological Activity Profiling

The pyrazolo[1,5-a]pyrimidine derivatives’ biological activity can be profiled against a range of targets to identify potential therapeutic applications. This involves studying the interaction of these compounds with various biological systems to determine their efficacy and safety .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being studied for potential medicinal applications, its mechanism of action would likely involve interacting with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical substance, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions involving this compound would likely depend on the results of initial studies. If it shows promising properties, such as biological activity, further studies could be conducted to optimize its structure, study its mechanism of action, and assess its safety and efficacy .

properties

IUPAC Name

5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-12-6-4-11(5-7-12)13-8-10(2)19-15(17-13)9-14(18-19)16(20)21/h4-9H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWXFSDZTUFHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.